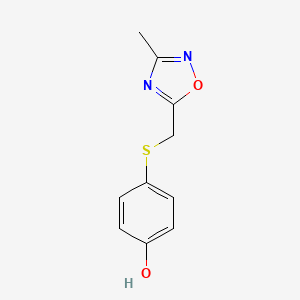
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol, commonly known as MOTP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biotechnology. This compound is a potent antioxidant and has shown promising results in treating various diseases.
Mécanisme D'action
The mechanism of action of MOTP involves its ability to scavenge free radicals and inhibit oxidative stress. It can also activate various signaling pathways in the body, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. This mechanism of action makes it an effective therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MOTP has been shown to possess various biochemical and physiological effects in the body. It can reduce oxidative stress and inflammation, leading to improved cellular function. It can also improve mitochondrial function and enhance energy metabolism. These effects make it an excellent candidate for treating various diseases, including cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MOTP has several advantages for lab experiments. It is easy to synthesize and can be easily scaled up for large-scale production. It is also stable under various conditions and can be stored for extended periods. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of MOTP. One direction is to explore its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its potential as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of MOTP involves the reaction of 3-methyl-5-mercapto-1,2,4-oxadiazole with 4-chloro-phenol in the presence of a base. The reaction results in the formation of MOTP as a yellow solid. This synthesis method is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
MOTP has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess potent antioxidant properties and can scavenge free radicals in the body. This property makes it an excellent candidate for treating various oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(14-12-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIOFSOIJICYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

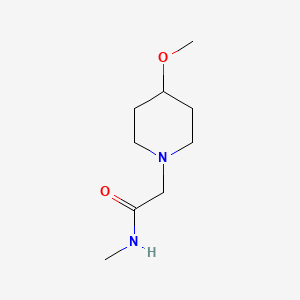

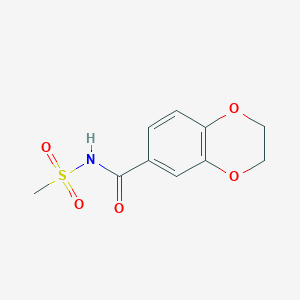
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
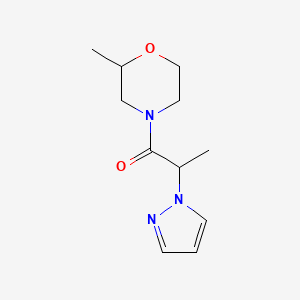
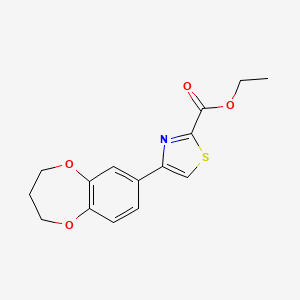
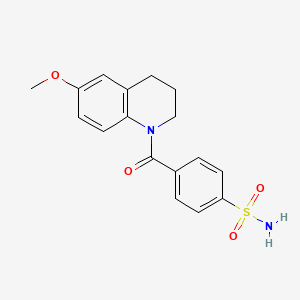
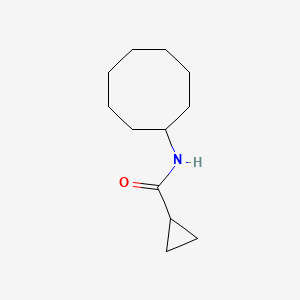
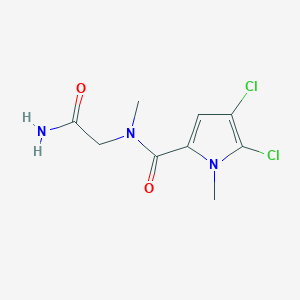
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
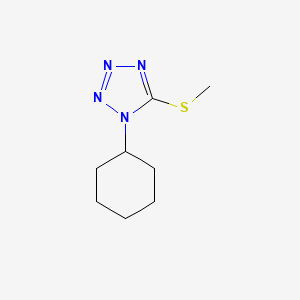
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)